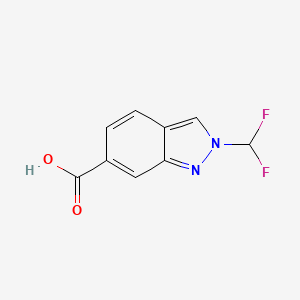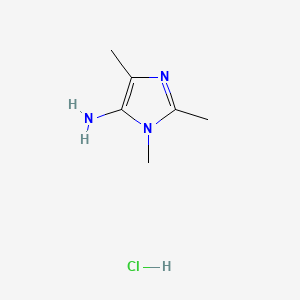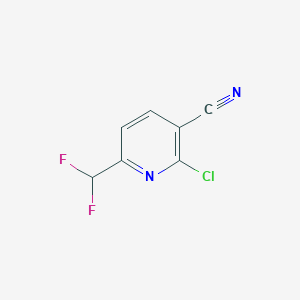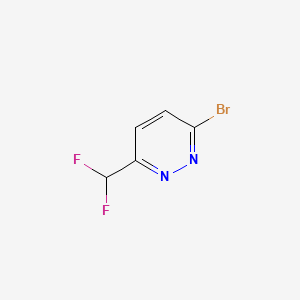
2-(4-Bromo-3,3-dimethylbutyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3,3-dimethylbutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,3-dimethylbutyl)thiophene typically involves the bromination of thiophene derivatives followed by alkylation. One common method is the metalation-alkylation reaction where 2-bromothiophene undergoes coupling with various electrophiles . Another method involves the use of Grignard reagents for cross-coupling reactions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods are efficient and scalable, making them suitable for industrial applications.
化学反应分析
Types of Reactions
2-(4-Bromo-3,3-dimethylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogenation and alkylation.
Oxidation and Reduction: Thiophene derivatives can be oxidized or reduced under specific conditions.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Halogenation: Bromine or chlorine in the presence of a catalyst.
Alkylation: Grignard reagents or alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
科学研究应用
2-(4-Bromo-3,3-dimethylbutyl)thiophene has several scientific research applications:
作用机制
The mechanism of action of 2-(4-Bromo-3,3-dimethylbutyl)thiophene involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific physiological effects . In material science, its electronic properties are exploited for applications in organic electronics .
相似化合物的比较
Similar Compounds
2-Bromothiophene: A precursor in the synthesis of various thiophene derivatives.
3-Bromothiophene: Used in the preparation of antibiotics and vasodilators.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(4-Bromo-3,3-dimethylbutyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in both research and industry .
属性
分子式 |
C10H15BrS |
|---|---|
分子量 |
247.20 g/mol |
IUPAC 名称 |
2-(4-bromo-3,3-dimethylbutyl)thiophene |
InChI |
InChI=1S/C10H15BrS/c1-10(2,8-11)6-5-9-4-3-7-12-9/h3-4,7H,5-6,8H2,1-2H3 |
InChI 键 |
GHUOTIBUJOLRQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC1=CC=CS1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)






![2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13481021.png)
![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)
![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)
![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
